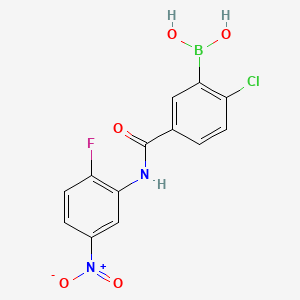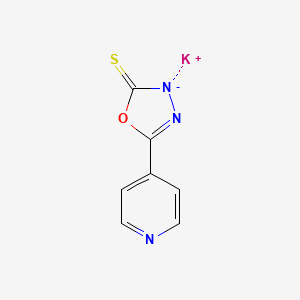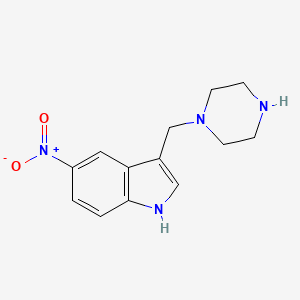
(2-CHLORO-5-((2-FLUORO-5-NITROPHENYL)CARBAMOYL)PHENYL)BORONIC ACID PINACOL ESTER
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-CHLORO-5-((2-FLUORO-5-NITROPHENYL)CARBAMOYL)PHENYL)BORONIC ACID PINACOL ESTER is a boronic acid derivative with the molecular formula C13H9O5N2Cl1F1B1 and a molecular weight of 338.48 g/mol . This compound is known for its unique structure, which includes both chloro and fluoro substituents, as well as a nitrophenylcarbamoyl group. It is used primarily in research settings, particularly in the fields of organic chemistry and medicinal chemistry.
准备方法
The synthesis of (2-CHLORO-5-((2-FLUORO-5-NITROPHENYL)CARBAMOYL)PHENYL)BORONIC ACID PINACOL ESTER typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Nitration: Introduction of a nitro group to the phenyl ring.
Fluorination: Substitution of a hydrogen atom with a fluorine atom.
Chlorination: Introduction of a chlorine atom to the benzene ring.
Carbamoylation: Addition of a carbamoyl group to the phenyl ring.
Boronic Acid Formation: Introduction of the boronic acid group to the benzene ring.
Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, fluorinating agents for fluorination, and chlorinating agents for chlorination. The final step, boronic acid formation, often involves the use of boronic acid derivatives and catalysts to facilitate the reaction .
化学反应分析
(2-CHLORO-5-((2-FLUORO-5-NITROPHENYL)CARBAMOYL)PHENYL)BORONIC ACID PINACOL ESTER undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
(2-CHLORO-5-((2-FLUORO-5-NITROPHENYL)CARBAMOYL)PHENYL)BORONIC ACID PINACOL ESTER has several scientific research applications:
Organic Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: Researchers use this compound to develop new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the development of new materials with unique properties, such as polymers and catalysts.
Biological Research: This compound is used in studies involving enzyme inhibition and protein-ligand interactions.
作用机制
The mechanism of action of (2-CHLORO-5-((2-FLUORO-5-NITROPHENYL)CARBAMOYL)PHENYL)BORONIC ACID PINACOL ESTER involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues in enzymes, leading to inhibition of enzyme activity. The chloro and fluoro substituents, as well as the nitrophenylcarbamoyl group, contribute to the compound’s binding affinity and specificity .
相似化合物的比较
(2-CHLORO-5-((2-FLUORO-5-NITROPHENYL)CARBAMOYL)PHENYL)BORONIC ACID PINACOL ESTER can be compared with other boronic acid derivatives, such as:
2-Chloro-5-(methylcarbamoyl)benzeneboronic acid: This compound lacks the fluoro and nitro groups, making it less specific in its interactions.
2-Fluoro-5-(2-nitrophenylcarbamoyl)benzeneboronic acid: This compound lacks the chloro group, which may affect its binding affinity and specificity.
5-(2-Fluoro-5-nitrophenylcarbamoyl)benzeneboronic acid: This compound lacks the chloro group, which may affect its reactivity and stability.
The presence of both chloro and fluoro substituents, along with the nitrophenylcarbamoyl group, makes this compound unique in its chemical properties and applications.
属性
IUPAC Name |
[2-chloro-5-[(2-fluoro-5-nitrophenyl)carbamoyl]phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BClFN2O5/c15-10-3-1-7(5-9(10)14(20)21)13(19)17-12-6-8(18(22)23)2-4-11(12)16/h1-6,20-21H,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIMYGCNKKABSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F)Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BClFN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-hydroxy-4-(1H-imidazo[4,5-b]pyridin-2-yl)benzenecarboximidamide](/img/structure/B8047709.png)
![(Z)-N'-hydroxy-4-(5-methyl-1H-benzo[d]imidazol-2-yl)benzimidamide](/img/structure/B8047713.png)

![(5R)-5,7-Diphenyl-6-[(sodiooxy)nitroso]-hexahydropyrazolo[1,2-a]pyrazolidin-1-one](/img/structure/B8047724.png)








